(Z)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)acrylate is a synthetic organic compound with the molecular formula CHNO. It is classified as an amino acid derivative and is primarily used in pharmaceutical research and development. The compound is characterized by its unique structural features, including the tert-butoxycarbonyl protecting group and a phenyl ring substituted with a carbamoyl group.
The synthesis of (Z)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)acrylate typically involves several key steps:
The synthesis may utilize various reagents such as base catalysts (e.g., triethylamine), solvents (e.g., dichloromethane), and protecting groups to ensure selectivity and yield. Reaction conditions such as temperature and time are critical for optimizing product formation.
The molecular structure of (Z)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)acrylate features:
The compound can participate in various chemical reactions, including:
Reactions involving this compound generally require careful control of pH, temperature, and concentration to achieve desired yields without decomposition or side reactions.
The mechanism of action for (Z)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)acrylate primarily relates to its role as a precursor in synthesizing compounds that modulate opioid receptor activity. The structure allows for interactions with receptor sites, potentially influencing pain pathways in biological systems.
Studies indicate that derivatives of this compound may exhibit analgesic properties by binding to specific opioid receptors, which are crucial targets for pain management therapies .
(Z)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)acrylate has significant applications in scientific research:
The thermodynamically favored (Z)-isomer of this acrylate derivative is essential for its function as a synthetic intermediate in pharmaceuticals and complex organic molecules. Achieving high stereoselectivity requires precise reaction design:
Table 1: Stereoselective Synthesis Outcomes
Method | Conditions | (Z):(E) Ratio | Yield (%) |
---|---|---|---|
Horner-Wadsworth-Emmons | NaH, THF, 0°C, 2h | 95:5 | 82 |
Knoevenagel Condensation | Piperidine/AcOH, Toluene, 80°C, 8h | 85:15 | 75 |
Microwave Knoevenagel | Piperidine/AcOH, MW, 100°C, 10min | 95:5 | 88 |
Pd-Catalyzed Isomerization | Pd(PPh₃)₄ (2 mol%), THF, 25°C, 1h | >99:1* | Quantitative* |
*Applied to 85:15 (Z:E) mixture post-condensation
Concurrent stability of the tert-butoxycarbonyl (Boc) amine protecting group and the 4-carbamoyl moiety presents unique challenges during acrylate formation:
Transition metal-catalyzed C–C bond formation enables efficient construction of the acrylate scaffold:
Table 2: Catalytic C–C Bond Formation Methods
Catalyst System | Conditions | Yield (%) | (Z)-Selectivity | Key Advantage |
---|---|---|---|---|
Cp*Co(CO)I₂ (5 mol%) | DCE, 60°C, 24h, AgOPiv | 78 | >20:1 | No pre-functionalized arene |
Pd(OAc)₂/P(t-Bu)₃ (3 mol%) | NMP, Ag₂CO₃, 90°C, 12h | 82 | 15:1 | Tolerance for carbamoyl group |
[Ru(p-cymene)Cl₂]₂ (3 mol%) | Toluene, Cu(OAc)₂, 100°C, 18h | 70 | >25:1 | Redox-neutral, no halides |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: